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Imidacrine

Cat. No.: B1233737
M. Wt: 441.3 g/mol
InChI Key: XJYNBZQTAZDMHZ-UHFFFAOYSA-N
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Description

Historical Development of Imidacrine and Related Imidazoacridinones in Academic Research

The development of imidazoacridinones, including this compound (C-1311), stems from academic research, notably at institutions like the Technical University of Gdansk. tandfonline.comresearchgate.net This class of compounds was rationally designed, drawing inspiration from the structure-activity relationship studies of existing chemotherapeutic agents such as mitoxantrone. mostwiedzy.pl Early academic work focused on the synthesis of various 5-amino-substituted derivatives of 5-amino-6H-imidazo[4,5,1-de]acridin-6-one to evaluate their activity against murine leukemias, identifying potent compounds like the 8-OH-substituted derivatives. acs.org This foundational research laid the groundwork for further investigation into the biological properties of imidazoacridinones.

Classification and Structural Framework within Imidazoacridinone Derivatives

This compound is classified as an imidazoacridinone, a chemical scaffold characterized by a fused ring system incorporating an imidazole (B134444) ring and an acridinone (B8587238) structure. researchgate.net The chemical formula for this compound is C₂₀H₂₂N₄O₂ (free base) or C₂₀H₂₆Cl₂N₄O₃ (dihydrochloride hydrate). idrblab.netnih.gov Its structure includes a 5-((2-(diethylamino)ethyl)amino) group and an 8-hydroxy group attached to the imidazo[4,5,1-de]acridin-6-one core. ontosight.aiidrblab.netnih.gov This structural framework is key to its interactions with biological macromolecules, particularly DNA. ontosight.aitandfonline.com Imidazoacridinones are a class of aromatic five-membered heterocycles containing two nitrogen atoms, related to imidazolines, which are saturated organic heteromonocyclic parents. nih.govresearchgate.net

A table illustrating the core structure and a key substituent of this compound:

Structural FeatureDescription
Core ScaffoldImidazo[4,5,1-de]acridin-6-one
Substituent at C5(2-(diethylamino)ethyl)amino group
Substituent at C8Hydroxy group
Overall StructureFused ring system with attached side chain and OH

Academic Significance and Research Trajectory of this compound

This compound holds academic significance as a representative compound of the imidazoacridinone class, serving as a subject for detailed mechanistic studies in chemical biology. Its research trajectory has evolved from initial synthesis and in vitro/in vivo activity assessments to more in-depth investigations into its molecular targets and cellular effects. oncotarget.comresearchgate.netacs.org Academic research has explored its interaction with DNA, inhibition of key enzymes, and influence on cellular processes like the cell cycle and senescence. ontosight.aioncotarget.comresearchgate.net The study of this compound contributes to the broader academic understanding of DNA-interactive agents and potential strategies for targeting diseases at the molecular level. ontosight.aitandfonline.com A research trajectory, in this academic context, represents the evolution and direction of scholarly work on a specific topic or compound over time. raulpacheco.orgraulpacheco.org

Overview of Major Research Areas in this compound Chemical Biology

Academic research on this compound within chemical biology encompasses several major areas:

DNA Interaction and Topoisomerase Inhibition: A significant focus has been on this compound's ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. ontosight.aitandfonline.comresearchgate.netresearchgate.net Studies have investigated the stereostructural aspects of its intercalation complex with DNA. tandfonline.com

Enzyme Inhibition: Beyond topoisomerase II, research has shown this compound to inhibit other enzymes, including the receptor tyrosine kinase FLT3 and certain cytochrome P450 isoforms (CYP1A2 and CYP3A4). researchgate.netresearchgate.netmdpi.commdpi.comnih.gov

Cellular Responses and Pathways: Academic studies have explored how cells respond to this compound exposure, including its effects on the cell cycle, induction of apoptosis or senescence, and interaction with pathways like the p53 pathway. oncotarget.comresearchgate.netmdpi.comnih.gov Research has also investigated its influence on hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF), linking it to anti-angiogenic effects. researchgate.netmostwiedzy.pl

Photodynamic Inactivation: Some research has explored imidazoacridinone derivatives, including compounds structurally related to this compound like C1330, as photosensitizers in photodynamic inactivation studies against microorganisms. researchgate.netnih.gov

These research areas highlight the multifaceted nature of this compound's biological interactions and its continued relevance in academic chemical biology investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26Cl2N4O3 B1233737 Imidacrine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26Cl2N4O3

Molecular Weight

441.3 g/mol

IUPAC Name

10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrate;dihydrochloride

InChI

InChI=1S/C20H22N4O2.2ClH.H2O/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16;;;/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3;2*1H;1H2

InChI Key

XJYNBZQTAZDMHZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O.O.Cl.Cl

Synonyms

5-(2-(diethylamino)ethylamino)--8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one
6H-imidazo(4,5,1-de)acridin-6-one, 5-((2-(diethylamino)ethyl)amino)-8-hydroxy
C 1311
C-1311
C1311
imidazoacridone

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Imidacrine

Established Synthetic Pathways for Imidacrine and Core Scaffolds

The synthesis of this compound and its core imidazoacridinone structure is a multi-step process that begins with the construction of the foundational acridone (B373769) ring system.

Key Precursors and Reaction Mechanisms

The foundational precursor for the imidazoacridinone core is the 9(10H)-acridone ring system. A common method for its synthesis is the Ullmann condensation reaction, which involves the coupling of an aniline (B41778) with an o-chlorobenzoic acid, followed by a cyclization step. For instance, a mixture of o-chlorobenzoic acid and a substituted aniline can be refluxed in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate. This intermediate is then cyclized, often by heating in a strong acid like concentrated sulfuric acid or polyphosphoric acid, to yield the acridone core.

A key intermediate specific to the synthesis of many biologically active imidazoacridinones, including the parent structure of this compound, is a nitro-substituted acridone, such as 1-chloro-4-nitro-9(10H)-acridinone. nih.gov The established synthetic route to the imidazo[4,5,1-de]acridin-6-one system, as developed by Cholody et al., proceeds in a sequence from this nitroacridinone precursor. nih.govnih.gov

The general synthetic pathway can be outlined as follows:

Amination: The nitroacridinone precursor undergoes nucleophilic substitution to introduce a diamine or a related nitrogen-containing group.

Reduction: The nitro group on the acridone core is reduced to an amino group, creating a diaminoacridinone intermediate. nih.gov

Imidazole (B134444) Ring Annulation: The final ring, the imidazole moiety, is formed by reacting the diaminoacridinone intermediate with a one-carbon synthon. The annulation can be accomplished by heating the precursor with formic acid. nih.gov This reaction cyclizes the two amino groups to form the fused imidazole ring, completing the tetracyclic imidazoacridinone core.

Methodological Advancements in this compound Synthesis

Advancements in the synthesis of the acridone core, a critical component of this compound, have focused on improving efficiency and reaction conditions. Traditional methods for the cyclization of N-phenylanthranilic acids often required harsh reagents like concentrated sulfuric acid or polyphosphoric acid at high temperatures. jocpr.com

More recent methodological advancements have incorporated microwave-assisted organic synthesis. The use of microwave irradiation can significantly reduce reaction times, often leading to cleaner reactions and improved yields compared to conventional heating methods. jocpr.com For the condensation step to form the acridone precursor, Lewis acids such as zinc chloride have been employed as catalysts under microwave conditions, offering a more efficient alternative to traditional protocols. jocpr.com

Green Chemistry Approaches in Imidazoacridinone Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the acridone scaffold of this compound. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Several green methods for the synthesis of acridone derivatives have been reported:

Catalyst Innovation: The use of solid acid catalysts, which are often more environmentally benign and easier to separate from the reaction mixture, has been explored. jocpr.com Montmorillonite K10 clay has been used as a catalyst for the one-pot synthesis of dihydroacridone derivatives in water. benthamdirect.com Another approach utilizes a magnetically separable nanocomposite catalyst (Fe3O4@Polyaniline-SO3H) in aqueous ethanol, which allows for easy recovery and reuse of the catalyst. mdpi.com

Microwave-Assisted Synthesis: As mentioned previously, microwave heating is a key green technology that drastically cuts down reaction times and energy consumption. jocpr.com

Solvent Selection: Efforts have been made to replace hazardous organic solvents with more environmentally friendly alternatives like water or to perform reactions under solvent-free conditions. benthamdirect.com The use of 2,2-dimethoxypropane (B42991) as a water scavenger in a zinc chloride-catalyzed synthesis of acridines represents an eco-friendly methodological improvement. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of a wide range of this compound analogs has been essential for investigating structure-activity relationships (SAR) and optimizing biological properties. These efforts have focused on modifying the core heterocyclic structure and altering the nature and length of the side chain.

Structural Modifications of the this compound Nucleus

Modifications to the tetracyclic chromophore of imidazoacridinones have been a key strategy in developing new analogs. A prominent example is the synthesis of 8-hydroxy and 8-methoxy analogues. nih.gov The synthesis of these derivatives follows a similar pathway to the parent compound but starts with an appropriately substituted precursor, namely a 1-chloro-4-nitro-9(10H)-acridinone bearing the desired hydroxyl or methoxy (B1213986) group at the correct position. nih.gov

Significant structural alterations also include replacing the imidazole ring with other heterocyclic systems. For instance, a series of 8-substituted 5-[(aminoalkyl)amino]-6H-v-triazolo[4,5,1-de]acridin-6-ones, which are structural analogs of the imidazoacridinones, have been synthesized and evaluated. nih.gov These major structural modifications allow for a broader exploration of the chemical space around the acridone core.

Introduction of Side Chains and Functional Groups

A defining structural feature of many potent imidazoacridinone compounds, including this compound, is the 5-[(aminoalkyl)amino] side chain. nih.gov The synthesis of derivatives involves introducing these side chains onto the imidazoacridinone core.

The length of the alkyl chain and the nature of the terminal amino group are critical for biological activity. A strict relationship has been established between the number of methylene (B1212753) units separating the two nitrogen atoms in the side chain and the compound's antineoplastic activity. nih.gov Therefore, a primary focus of synthetic derivatization has been the variation of this side chain. This is typically achieved by reacting the imidazoacridinone nucleus with different (aminoalkyl) halides or other suitable electrophiles to generate a library of compounds with varying side chain lengths and substitutions.

The introduction of different functional groups on both the acridone nucleus and the side chain allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and target binding affinity. For example, the introduction of a hydroxyl group at the 8-position of the chromophore was found to be critical for potent cytotoxic activity, whereas the corresponding methoxy derivatives were significantly less active in vitro. nih.gov

Pro-drug Design Principles for this compound Derivatives

Pro-drug design is a strategic approach to overcome undesirable pharmaceutical properties of a parent drug molecule, such as poor solubility, instability, or lack of target specificity. nih.gov For this compound derivatives, pro-drug strategies can be conceptualized to enhance their therapeutic potential. A pro-drug is a pharmacologically inactive compound that is converted into its active form in the body through enzymatic or chemical reactions. nih.gov

The fundamental principle of a carrier-linked pro-drug involves attaching a promoiety to the active drug, which is designed to be cleaved under specific physiological conditions. openaccessjournals.com In the context of this compound, which possesses functional groups amenable to chemical modification, several pro-drug design principles can be applied:

Enhancing Solubility: To improve aqueous solubility, hydrophilic promoieties such as phosphates, amino acids, or sugars could be attached to the this compound core. jetir.org This modification would facilitate formulation and administration. The linkage would be designed for enzymatic cleavage (e.g., by phosphatases or peptidases) to release the active this compound derivative in vivo. jetir.org

Site-Specific Delivery: Pro-drugs can be designed for targeted release at specific sites of action. This can be achieved by incorporating promoieties that are recognized by enzymes predominantly located in the target tissue. researchgate.net

Sustained Release: By modifying the lability of the bond connecting the promoiety to the this compound derivative, the rate of drug release can be controlled. mdpi.com This can lead to a more sustained therapeutic effect and reduced dosing frequency.

A hypothetical pro-drug strategy for an this compound derivative containing a hydroxyl group is presented in the table below, illustrating the attachment of different promoieties to achieve specific therapeutic advantages.

PromoietyLinkage TypeTargeted ImprovementCleavage Mechanism
PhosphateEsterIncreased aqueous solubilityPhosphatases
Amino Acid (e.g., Glycine)EsterEnhanced solubility and potential for active transportPeptidases
Lipophilic Acyl GroupEsterIncreased membrane permeabilityEsterases
Polyethylene Glycol (PEG)Ether or EsterImproved solubility and prolonged circulationN/A (for stable linkage) or Esterases

Table 1: Hypothetical Pro-drug Strategies for a Hydroxylated this compound Derivative

Combinatorial Chemistry and Library Synthesis for this compound-Related Compounds

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. researchgate.netnih.gov This approach is highly valuable in drug discovery for identifying new lead compounds and for optimizing the activity of existing ones. nih.gov The synthesis of libraries of this compound-related compounds can be systematically undertaken to explore the chemical space around this scaffold and to elucidate structure-activity relationships.

The generation of an this compound-related library would typically involve a multi-component reaction or a solid-phase synthesis strategy where different building blocks are systematically varied. nih.gov For instance, a common synthetic route to analogous heterocyclic systems involves the condensation of three or more components. nih.gov By using a diverse set of reactants in each position, a large library of unique products can be generated.

A potential combinatorial approach for synthesizing a library of this compound-related compounds could be based on the known synthesis of similar fused imidazole systems. This could involve the reaction of a substituted aminopyridine, a dicarbonyl compound, and various aldehydes or other electrophiles.

Key aspects of applying combinatorial chemistry to this compound-related compounds include:

Scaffold Diversity: Utilizing different heterocyclic cores that mimic the essential structural features of this compound to generate libraries with broad structural diversity.

Building Block Variation: Employing a wide array of commercially available or readily synthesized building blocks (e.g., aldehydes, amines, ketones) to introduce diverse functional groups at specific positions on the this compound scaffold.

Synthesis Techniques: Both solid-phase and solution-phase parallel synthesis methods can be employed. nih.gov Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.gov

High-Throughput Screening: The synthesized libraries would then be subjected to high-throughput screening to identify compounds with the desired biological activity.

The following table outlines a hypothetical combinatorial library synthesis for a class of this compound-related compounds, demonstrating the variation of different building blocks.

Building Block 1 (Aminopyridine Core)Building Block 2 (Dicarbonyl Compound)Building Block 3 (Electrophile)Resulting Compound Class
2-amino-4-methylpyridineAcetylacetoneBenzaldehydeSubstituted Imidazopyridines
2-amino-5-chloropyridineBenzoylacetone4-ChlorobenzaldehydeVariously Substituted Imidazopyridines
2-aminopyrimidineDibenzoylmethane4-MethoxybenzaldehydeFused Imidazo-azines

Table 2: Example of a Combinatorial Library Design for this compound-Related Compounds

Through the systematic application of combinatorial chemistry, a vast number of this compound analogs can be efficiently synthesized and evaluated, accelerating the discovery of new and improved therapeutic agents. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Imidacrine

DNA Intercalation and Topoisomerase II Inhibition by Imidacrine

The biological activity of this compound is significantly attributed to its ability to interact with DNA and inhibit the function of topoisomerase II, an essential enzyme for cell division.

This compound and its related compounds, the imidazoacridinones, are known to bind to DNA primarily through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This interaction is a critical initial step in their mechanism of action. Molecular dynamics simulations of imidazoacridinone analogues with a dodecamer duplex of DNA have shown that the geometry of the intercalation complex is dependent on the chemical structure of the side chain and any substituents on the acridine (B1665455) ring system. These interactions, driven by both electrostatic and van der Waals forces, induce conformational changes in the side chain of the intercalating molecule.

Furthermore, studies on the triazoloacridone analogue, C-1305, have revealed a more specific interaction with DNA. This compound demonstrates a preference for GC-rich sequences and has been shown to induce unique structural perturbations in DNA regions containing three adjacent guanine (B1146940) residues. frontiersin.org This suggests a level of sequence-specific recognition that may contribute to its biological activity. The zwitterionic form of C-1305 is predicted to intercalate within these guanine triplets, causing a widening of both the major and minor grooves of the DNA. frontiersin.org While not explicitly demonstrated for all this compound compounds, this suggests a potential for this class of molecules to recognize and bind to specific DNA secondary structures, such as G-quadruplexes, which are guanine-rich four-stranded DNA structures found in telomeres and promoter regions of oncogenes. The stabilization of these structures can interfere with key cellular processes like transcription and replication.

Imidazoacridinones have been identified as potent inhibitors of DNA topoisomerase II. rcsb.org This enzyme plays a crucial role in managing the topological state of DNA during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. wikipedia.org Inhibitors of this enzyme can be classified as either poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage, or catalytic inhibitors, which interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. wikipedia.org

The imidazoacridinone C-1311, an analogue of this compound, has been characterized as a catalytic inhibitor of human topoisomerase II. researchgate.net Kinetic studies have demonstrated that C-1311 acts as a competitive inhibitor with respect to ATP. researchgate.net The catalytic cycle of topoisomerase II is dependent on the binding and hydrolysis of ATP. C-1311 interferes with the binding of ATP to the enzyme, thereby inhibiting its decatenating activity. researchgate.net This is evidenced by the increase in the half-maximal inhibitory concentration (IC50) of C-1311 with increasing concentrations of ATP, a hallmark of competitive inhibition.

ATP ConcentrationC-1311 IC50 for Topoisomerase II Decatenation
20 µM3 µM
200 µM20 µM
2 mM55 µM

This table illustrates the competitive nature of C-1311's inhibition of topoisomerase II, with higher concentrations of ATP requiring higher concentrations of the inhibitor to achieve the same level of inhibition. researchgate.net

In contrast to topoisomerase poisons like amsacrine, C-1311 does not induce the formation of stable topoisomerase II-DNA cleavable complexes. researchgate.net

FLT3 Receptor Tyrosine Kinase Inhibition by this compound

In addition to its effects on DNA and topoisomerase II, this compound and its analogues have been identified as potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. medchemexpress.com

The imidazoacridinone C-1311 has demonstrated selective and potent inhibition of the FLT3 receptor tyrosine kinase. In vitro studies have shown that C-1311 inhibits FLT3 at nanomolar concentrations, while exhibiting significantly lower activity against other receptor tyrosine kinases such as KDR (VEGFR2), c-KIT, FGFRs, and PDGFRs, where inhibition is observed at micromolar concentrations. rcsb.org This selectivity is crucial for minimizing off-target effects and associated toxicities.

The inhibitory activity of C-1311 has been evaluated in various cell lines expressing wild-type or mutant forms of FLT3. The compound induces cytotoxicity in cell lines harboring FLT3-ITD (internal tandem duplication) and FLT3-D835 point mutations with IC50 values in the low nanomolar range. rcsb.org

Cell LineFLT3 StatusC-1311 IC50 (nM)
Molm-14FLT3-ITD10-35
BaF3-ITDFLT3-ITD10-35
BaF3-D835YFLT3-D835Y10-35
BaF3-D835NFLT3-D835N10-35

This table summarizes the potent cytotoxic activity of C-1311 against various cell lines expressing activating mutations of the FLT3 receptor. rcsb.org

Furthermore, C-1311 demonstrates profound and sustained inhibition of FLT3-ITD mutants compared to the wild-type receptor. medchemexpress.com This selective inhibition of the mutated, constitutively active form of the kinase is a key contributor to its efficacy in FLT3-activated leukemia cells. medchemexpress.com

While a co-crystal structure of this compound or its direct analogues bound to the FLT3 kinase domain is not currently available, insights into the potential binding mode can be inferred from the structures of other FLT3 inhibitors. FLT3 inhibitors are broadly classified into two types based on their interaction with the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. nih.gov The imidazoacridinone C-1311 has been shown to be a competitive inhibitor with respect to ATP, suggesting that it binds to the ATP-binding pocket of the FLT3 kinase domain. researchgate.net This is a characteristic of many Type I and Type II inhibitors.

The crystal structure of FLT3 in complex with the inhibitor quizartinib (B1680412) reveals key interactions within the ATP-binding site, including with the gatekeeper residue F691 and residues within the DFG motif. patsnap.com It is likely that this compound and its analogues also form critical interactions with residues in this region to achieve their potent inhibitory activity. The precise binding mode and whether these compounds favor the active or inactive conformation of FLT3 remain to be elucidated through structural studies.

There is currently no evidence to suggest that this compound or its analogues act as allosteric modulators of FLT3. Allosteric inhibitors bind to sites on the kinase distinct from the ATP-binding pocket, often inducing a conformational change that inactivates the enzyme. The competitive nature of C-1311's inhibition of both topoisomerase II and likely FLT3 suggests a direct competition with the natural substrate (ATP) rather than an allosteric mechanism.

Other Identified Molecular Targets and Ligand Interactions

Studies on the imidazoacridinone C-1311 have indicated that it can modulate androgen receptor (AR) signaling in prostate cancer cells. In androgen receptor-positive prostate cancer cells, C-1311 was found to inhibit the transcriptional activity of AR, reduce the binding of AR to the prostate-specific antigen (PSA) promoter, and downregulate numerous AR target genes. researchgate.net This suggests a potential application for this class of compounds in the treatment of prostate cancer.

Furthermore, there is evidence suggesting a potential link between imidazoacridinone activity and the DNA repair enzyme poly(ADP-ribose) polymerase-1 (PARP-1). While direct inhibition of PARP-1 by this compound has not been definitively established, studies have shown that cells with downregulated PARP-1 activity exhibit increased sensitivity to the topoisomerase II inhibitor C-1305. nih.gov This suggests a synthetic lethal interaction where the combination of topoisomerase II inhibition and deficient PARP-1-mediated DNA repair leads to enhanced cell death. This observation opens the possibility that imidazoacridinones may be particularly effective in tumors with deficiencies in DNA repair pathways.

Enzyme Inhibition Studies (e.g., Cytochrome P450 interactions, non-human, mechanistic)

The metabolic fate and enzymatic interactions of this compound (also known as C-1311) have been investigated to understand its pharmacological profile. Contrary to many xenobiotics, this compound's metabolism is not primarily mediated by the Cytochrome P450 (CYP450) system. Research has shown that human recombinant CYP450 isoenzymes are not involved in the metabolism of C-1311. nih.gov Instead, the primary metabolic pathway involves flavin monooxygenases (FMOs), with C-1311 serving as a good substrate for human recombinant FMO1 and FMO3. nih.govresearchgate.net

Despite not being metabolized by CYP450 enzymes, this compound has been identified as a selective, mechanism-based inhibitor of specific CYP450 isoforms. researchgate.net Studies have demonstrated that C-1311 irreversibly inhibits CYP1A2 and CYP3A4. nih.govresearchgate.net This inhibition is time- and NADPH-dependent, characteristic of mechanism-based inactivation, where the enzyme metabolizes the inhibitor to a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.gov The diethylamino functional group of the C-1311 molecule has been predicted as a likely site for the metabolic activation that leads to this irreversible inhibition. researchgate.net

Enzyme SystemInteraction TypeSpecific IsoformsFindingReference
Cytochrome P450 (CYP)MetabolismVarious Recombinant CYPsThis compound (C-1311) is not metabolized by Cytochrome P450 enzymes. nih.gov
InhibitionCYP1A2, CYP3A4Acts as a selective, mechanism-based (irreversible) inactivator. nih.govresearchgate.net
Flavin Monooxygenase (FMO)MetabolismFMO1, FMO3This compound is a substrate for FMO1 and FMO3, which are responsible for its metabolism. nih.govresearchgate.net
MetabolismFMO5This compound is not a substrate for FMO5. researchgate.net

Receptor Binding Profiling (excluding human clinical context)

This compound's activity is not limited to DNA interaction and topoisomerase II inhibition; it also engages with specific receptor signaling pathways. Research has identified this compound (C-1311) as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, an important target in certain hematological malignancies. mdpi.com

Furthermore, in the context of prostate cancer, C-1311 has been shown to modulate androgen receptor (AR) signaling. In AR-positive prostate cancer cells, C-1311 inhibits the transcriptional activity of the AR. mdpi.com This mechanism involves a reduction in the binding of the AR to the promoter region of its target genes, such as the prostate-specific antigen (PSA) gene, leading to decreased PSA protein levels. mdpi.com This demonstrates a receptor-level interaction that contributes to its anticancer effects, distinct from its DNA-damaging properties.

Receptor TargetCellular ContextObserved EffectReference
FMS-like tyrosine kinase 3 (FLT3)General (Oncogenic Target)Inhibition of receptor tyrosine kinase activity. mdpi.com
Androgen Receptor (AR)AR-positive Prostate Cancer CellsInhibition of AR transcriptional activity; reduced binding to the PSA promoter. mdpi.com

Cellular Responses and Signaling Pathway Modulation

Cell Cycle Regulation and Arrest Mechanisms (e.g., G2 phase arrest)

A hallmark of this compound's cellular activity is its profound effect on cell cycle progression. Numerous studies have consistently demonstrated that this compound (C-1311) induces a potent arrest of cells in the G2 phase of the cell cycle. bioworld.com In human colon adenocarcinoma HT-29 cells, for instance, treatment with this compound led to a G2 block. bioworld.com Following this arrest, the cells were observed to proceed into mitosis but were unable to complete cytokinesis, the final stage of cell division. This failure resulted in a form of cell death resembling mitotic catastrophe. bioworld.com

The specific phase of arrest can vary depending on the cell type. For example, in the A549 human non-small cell lung cancer (NSCLC) cell line, C-1311 induced arrest in both the G1 and G2/M phases, while the H460 NSCLC line accumulated primarily in the G1 phase. nih.govsigmaaldrich.com This cell cycle arrest is a critical upstream event that precedes and dictates the ultimate fate of the cancer cell. The arrest is often associated with the loss of key mitotic markers, such as cyclin B1. nih.gov

Autophagy Induction and Molecular Pathways

In response to this compound, cells activate a catabolic process known as autophagy. Treatment with C-1311 has been shown to significantly induce the formation of acidic vesicular organelles, a characteristic feature of autophagy. nih.govnih.gov A key finding is that this induction of autophagy occurs regardless of the cell's p53 status, indicating it is a fundamental response to the drug. nih.gov

The induction of autophagy appears to be an early event in the sequence of cellular responses. In NSCLC cells, significant autophagy was observed when cell cycle arrest was evident but before the onset of cellular senescence. nih.govsigmaaldrich.com This suggests a potential link between these processes. Pharmacological inhibition of autophagy was found to slightly increase cell death in response to C-1311, suggesting that autophagy may initially serve as a survival mechanism that influences the subsequent adoption of a senescent phenotype. nih.gov Further studies involving the knockdown of essential autophagy genes like Beclin 1 and ATG5 confirmed this relationship; while the senescent phenotype was attenuated, it was not entirely blocked, indicating that autophagy supports and corroborates, but does not exclusively determine, the C-1311-induced senescence program. nih.gov

Role of Tumor Suppressor Proteins (e.g., p53) in Cellular Response

The tumor suppressor protein p53 is a critical determinant of cell fate following exposure to this compound. The cellular response to C-1311 is largely dictated by whether the cell possesses a functional, wild-type p53 protein. nih.gov

In cells with wild-type p53, treatment with C-1311 leads to a stable G2 cell cycle arrest, which is then followed by the induction of cellular senescence, a state of permanent growth arrest. nih.govnih.gov This response was observed in both cancer and non-cancer cell lines. nih.gov The initial arrest in this context is triggered by the overexpression of p53, and the arrest is subsequently maintained by elevated levels of its downstream target, the cyclin-dependent kinase inhibitor p21. nih.govsigmaaldrich.com

Conversely, in cells that lack functional p53—a common characteristic of many human tumors—the response to C-1311 is markedly different. Instead of entering senescence, these cells undergo mitotic catastrophe and ultimately die via apoptosis. nih.gov This p53-dependent divergence in cell fate highlights a key mechanism of this compound's action and suggests a potential for selective cytotoxicity toward p53-deficient cancer cells.

Mechanisms of Lysosomal Biogenesis and Drug Accumulation at a Cellular Level

The chemical nature of this compound as a hydrophobic weak base is fundamental to its subcellular distribution and mechanism of action. nih.gov This property facilitates its passive diffusion across cellular membranes into acidic intracellular compartments, most notably lysosomes. Inside the acidic lumen of the lysosome (pH 4-5), the weakly basic this compound molecule becomes protonated. criver.com This ionization increases its hydrophilicity and effectively traps it within the organelle, a process known as "ion trapping." nih.govresearchgate.net This leads to a dramatic accumulation and sequestration of the drug within lysosomes, reaching concentrations far exceeding those in the cytoplasm. nih.gov

This pronounced lysosomal accumulation is not merely a passive event but can also trigger a cellular response. Studies have shown that certain weak-base drugs, including this compound (Symadex), can induce lysosomal biogenesis, the process of generating new lysosomes. nih.gov This response is associated with the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression. nih.govoaepublish.com The induction of lysosomal biogenesis in conjunction with G2 phase arrest suggests a coordinated cellular response to the stress induced by the accumulation of these compounds. nih.gov The sequestration of this compound in lysosomes is so significant that it has been identified as a potential vulnerability in multidrug-resistant cancer cells, which often exhibit an increased number of lysosomes. nih.gov

Structure Activity Relationships Sar and Rational Molecular Design of Imidacrine Analogs

Elucidation of Key Pharmacophoric Features for Imidacrine Activity

The biological activity of this compound and its analogs is intricately linked to the specific arrangement of atoms and functional groups within the molecule. Understanding these key pharmacophoric features is crucial for the design of new derivatives with enhanced therapeutic properties.

Impact of Acridinone (B8587238) Ring Substitutions on Activity

The acridinone core is a fundamental component of the this compound scaffold, and substitutions on this ring system have a profound impact on biological activity. Research has shown that the presence and position of various substituents can modulate the compound's potency and selectivity.

For instance, in a series of 5-amino-substituted derivatives of 5-amino-6H-imidazo[4,5,1-de]-acridin-6-one, the introduction of hydroxyl (-OH), methoxy (B1213986) (-OCH3), methyl (-CH3), tert-butyl, or methylenedioxy (-OCH2O) groups on the benzene (B151609) ring significantly influences their in vivo antileukemic activity. Notably, compounds bearing an 8-OH substitution or double substitutions at the 7-OH and 10-OCH3 positions demonstrate potent activity against murine P388 leukemia.

The nature of the substituent also plays a critical role. The introduction of small lipophilic groups at certain positions can lead to an increase in potency, while larger and more polar substituents may not be well-tolerated. This suggests that both electronic and steric factors govern the interaction of the acridinone ring with its biological target.

Influence of Side Chain Length and Functionality

A critical determinant of the biological activity of this compound analogs is the nature of the side chain attached to the core structure. Studies on 5-[(aminoalkyl)amino]imidazo[4,5,1-de]acridin-6-ones have established a clear and strict relationship between the antineoplastic activity and the number of methylene (B1212753) spacers between the proximal and distal nitrogen atoms in the side chain. nih.gov

This highlights the importance of the side chain's length and flexibility in correctly positioning key functional groups for optimal interaction with the target. The presence of a diaminoalkyl side chain is a common feature among active imidazoacridinones. The terminal amino group is often crucial for activity, and its basicity and steric properties can be fine-tuned by introducing various substituents.

Side Chain ModificationImpact on ActivityReference Compound Example
Number of Methylene Spacers A strict relationship exists between the number of methylene units and antineoplastic activity.5-[[2-[(2-aminoethyl)amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one
Terminal Amino Group Crucial for activity; modifications can alter potency.5-[[2-[(2-(diethylamino)ethyl)amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the rational design of more potent analogs.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors are numerical values that encode various aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. For imidazoacridinone derivatives, descriptors related to lipophilicity (e.g., log P), electronic parameters derived from UV and NMR spectra, and topological indexes have been employed. nih.gov

Once a set of descriptors is chosen, a mathematical model is developed to correlate these descriptors with the observed biological activity. Multiple linear regression (MLR) is a commonly used statistical technique for this purpose. The quality and predictive power of the resulting QSAR model are assessed through various validation techniques, including internal cross-validation and external validation with a test set of compounds.

Descriptor TypeExamplesRelevance to this compound Activity
Lipophilicity log P, log k'Influences membrane permeability and interaction with hydrophobic pockets of the target. nih.gov
Electronic UV/Vis spectra, NMR chemical shiftsReflects the electron distribution within the molecule, which is crucial for intermolecular interactions. nih.gov
Steric/Topological Molecular weight, connectivity indicesDescribes the size and shape of the molecule, which are important for fitting into the binding site. nih.gov

Predictive Modeling of Biological Activity

Successful QSAR models can be used to predict the biological activity of newly designed this compound analogs before their synthesis, thereby prioritizing the most promising candidates for further investigation. For instance, a QSAR study on antitumour 5-alkylaminoimidazoacridinone derivatives revealed that lipophilic properties significantly influence the cytotoxicity and antileukaemic potency of 8-hydroxy analogs. nih.gov This finding suggests that the antitumour activity of these compounds could be enhanced by optimizing their lipophilicity. nih.gov

By integrating insights from SAR and QSAR studies, medicinal chemists can engage in a more informed and efficient process of lead optimization, ultimately accelerating the discovery of novel this compound-based therapeutic agents.

Ligand Design Principles for Enhanced Target Specificity and Potency

The optimization of a lead compound like this compound into a clinical candidate involves iterative modifications to improve its efficacy, selectivity, and pharmacokinetic properties. This process is guided by several rational design principles.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that maintain the original compound's biological activity. nih.govcambridgemedchemconsulting.com This is often pursued to discover novel intellectual property, improve upon the original compound's properties, or circumvent undesirable characteristics. For a planar aromatic system like this compound, which intercalates into DNA, a scaffold hop would involve replacing the acridine (B1665455) core with another, chemically distinct, flat aromatic or heteroaromatic system that preserves the key pharmacophoric features required for DNA binding and topoisomerase inhibition.

Fragment-Based Drug Discovery (FBDD) Approaches (theoretical)

Fragment-based drug discovery is a method where small chemical fragments (typically with a molecular weight of less than 300 Daltons) are screened for weak binding to a biological target. nih.gov Hits from this screen are then optimized and grown into more potent lead compounds. In a theoretical application to this compound's targets, such as topoisomerase, an FBDD approach would involve screening a fragment library to identify small molecules that bind to key pockets on the enzyme. These fragments could then be linked together or grown to create novel inhibitors that may not be based on a traditional intercalating scaffold. This approach could lead to the discovery of allosteric inhibitors with potentially higher specificity.

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design relies on the three-dimensional structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov This information is used to design ligands that can bind to the target with high affinity and specificity. For this compound, which targets the DNA-topoisomerase complex, SBDD would involve using the crystal structure of this ternary complex to guide the design of new analogs. Computational docking simulations could be used to predict how modifications to the this compound structure would affect its binding and to design new molecules with improved interactions with specific amino acid residues in the enzyme's active site or the DNA backbone. This approach is instrumental in optimizing potency and selectivity.

While these principles form the bedrock of modern drug discovery, their specific and detailed application to the chemical compound this compound is not sufficiently documented in publicly accessible scientific literature to fulfill the user's comprehensive request.

Preclinical Pharmacological Investigations in Non Human Models

In Vitro Pharmacological Profiling in Non-Human Cell-Based Systems

No specific data were identified regarding the in vitro pharmacological profiling of Imidacrine in non-human cell-based systems.

Enzyme Kinetic Studies with Recombinant Enzymes

Information regarding enzyme kinetic studies of this compound with recombinant enzymes is not available in the reviewed literature. There are no published studies detailing its inhibitory constants (Kᵢ), mechanism of inhibition, or interaction with specific recombinant enzymes.

Receptor Binding Assays (non-human, mechanistic)

No non-human mechanistic receptor binding assays for this compound have been reported. Data on its affinity (Kᵢ, Kₔ, or IC₅₀ values) for specific non-human receptor subtypes or its agonist/antagonist profile at these receptors are absent from the scientific record.

Cellular Uptake and Efflux Mechanisms

The mechanisms governing the cellular uptake and efflux of this compound in non-human cells have not been characterized. There is no information available on whether this compound is a substrate for specific uptake transporters (e.g., OATs, OCTs) or efflux pumps (e.g., P-glycoprotein, BCRP, MRPs).

In Vitro Metabolism Studies Using Non-Human Microsomes (e.g., rat liver microsomes)

There are no published studies on the in vitro metabolism of this compound using non-human liver microsomes, such as those from rats. Consequently, data on its metabolic stability, intrinsic clearance rates, and the identification of its metabolites in these systems are not available.

Mechanistic Pharmacodynamic Studies in Non-Human Organisms

No reports on mechanistic pharmacodynamic studies of this compound in non-human organisms were found.

Biomarker Identification and Validation in Preclinical Models

There is no information available on the identification or validation of pharmacodynamic biomarkers for this compound in any preclinical models. Studies detailing measurable indicators that correlate with the compound's mechanism of action or therapeutic effect in non-human organisms have not been published.

Target Engagement Studies in Non-Human Tissues

Preclinical studies have predominantly utilized in vitro models, including various cancer cell lines and recombinant enzymes, to characterize this compound's engagement with its molecular targets. While specific data from ex vivo non-human tissue homogenates are limited in the available literature, the compound's interaction with its targets has been extensively studied in cellular contexts, which serve as a fundamental component of preclinical non-human evaluation.

This compound has been identified as a potent inhibitor of topoisomerase II, an essential enzyme involved in DNA replication and repair. In studies involving murine leukemia cell lines, this compound demonstrated significant cytotoxic activity, which is attributed to its function as a topoisomerase II poison. This mechanism involves the stabilization of the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately, cell death.

Furthermore, this compound is a recognized inhibitor of the FLT3 receptor tyrosine kinase, a key target in certain hematological malignancies, particularly acute myeloid leukemia (AML) with internal tandem duplication (ITD) mutations. In preclinical assessments using leukemia cell lines, this compound has shown the ability to block the autophosphorylation of both wild-type and, more profoundly, the constitutively active FLT3-ITD mutant. This selective and sustained inhibition of the mutated kinase is a critical aspect of its target engagement profile nih.gov. RNA interference studies have confirmed that the cytotoxic effects of this compound in FLT3-ITD positive cells are directly linked to the inhibition of this specific target nih.gov.

Metabolic studies in non-human models have also provided insights into target engagement. Investigations using rat liver microsomes and in vivo studies in mice have shown that this compound is metabolized, with one of its metabolites demonstrating comparable in vitro cytotoxicity to the parent compound against MAC15A tumor cells nih.gov. Studies in hepatic reductase-null mice further indicated that while cytochrome P450 enzymes play a minor role, flavin monooxygenases are significantly involved in its metabolism nih.gov.

Target EnzymeNon-Human Model SystemKey FindingsReference
Topoisomerase IIMurine Leukemia Cell LinesActs as a topoisomerase II poison, inducing DNA double-strand breaks. nih.gov
FLT3 Kinase (Wild-type and ITD mutant)Leukemia Cell LinesInhibits autophosphorylation, with profound and sustained inhibition of the FLT3-ITD mutant. nih.gov
Metabolizing Enzymes (Flavin Monooxygenases)Rat Liver Microsomes, Hepatic Reductase-Null MiceSignificant role in the microsomal transformation of this compound. nih.gov

Physiological Effects Related to Molecular Mechanisms

The engagement of this compound with its molecular targets leads to a cascade of downstream physiological effects that have been characterized in various non-human preclinical models. These effects are a direct consequence of the enzymatic inhibition of topoisomerase II and FLT3 kinase.

Inhibition of Downstream Signaling Pathways: A primary physiological effect of this compound's inhibition of FLT3 kinase is the suppression of its downstream signaling pathways. In leukemia cells, treatment with this compound has been shown to inhibit the MAPK and AKT signaling cascades, which are crucial for cell survival and proliferation nih.gov. This effect was observed regardless of the FLT3 mutational status, although the impact on cell viability was more significant in cells with the FLT3-ITD mutation nih.gov.

Induction of Cell Cycle Arrest and Apoptosis: Consistent with its action as a topoisomerase II inhibitor and a kinase inhibitor, this compound induces cell cycle arrest and apoptosis in cancer cells. Multiple studies have demonstrated that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. Following this arrest, cells often undergo apoptosis. The cellular responses in FLT3-ITD mutant cells treated with this compound include G1 and G2/M phase arrest, activation of caspase-3, cleavage of PARP (poly ADP-ribose polymerase), and depolarization of mitochondria nih.gov.

Modulation of Apoptotic Proteins: The pro-apoptotic effects of this compound are further substantiated by its ability to modulate the expression of key proteins involved in apoptosis. A notable effect of the selective inhibition of FLT3-ITD by this compound is the significant reduction in the mRNA and protein expression of the anti-apoptotic protein survivin nih.gov. This decrease in survivin levels correlates well with the enhanced apoptosis observed in FLT3-ITD positive cells nih.gov. In contrast, a lesser effect on survivin and apoptosis was observed in cells with wild-type or no FLT3 nih.gov.

Physiological EffectMolecular MechanismNon-Human Model SystemObserved ChangeReference
Inhibition of Cell SignalingFLT3 Kinase InhibitionLeukemia Cell LinesInhibition of MAPK and AKT downstream pathways. nih.gov
Cell Cycle ArrestTopoisomerase II and FLT3 Kinase InhibitionLeukemia Cell LinesAccumulation of cells in G1 and G2/M phase. nih.gov
Induction of ApoptosisTopoisomerase II and FLT3 Kinase InhibitionLeukemia Cell LinesCaspase-3 activation, PARP cleavage, mitochondrial depolarization. nih.gov
Downregulation of Anti-Apoptotic ProteinsSelective FLT3-ITD InhibitionFLT3-ITD Positive Leukemia CellsRemarkable reduction in survivin mRNA and protein expression. nih.gov

Computational Chemistry and Modeling Approaches for Imidacrine Research

Molecular Docking and Dynamics Simulations of Imidacrine Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govnih.govyoutube.com Docking predicts the preferred orientation and binding affinity of the ligand when it binds to the receptor's active site, while MD simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, revealing the stability of the interaction and conformational changes. mdpi.comnih.govfrontiersin.orgyoutube.com

This compound is known to target several key proteins involved in cancer progression, including FMS-like tyrosine kinase 3 (FLT3), DNA topoisomerase I (TOP1), and topoisomerase II (Top II). patsnap.com Computational studies focusing on these interactions are crucial for understanding its mechanism of action.

Protein-Ligand Binding Site Analysis

The first step in understanding this compound's activity is to analyze its binding sites on target proteins. This involves identifying the specific amino acid residues within the active site that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the this compound molecule. nih.goved.gov While specific docking studies detailing the binding of this compound to its targets are not extensively published, the general methodology involves preparing the 3D structures of both the protein and this compound, defining a "binding box" around the active site, and using a scoring function to evaluate the best binding poses.

For instance, in a hypothetical docking study of this compound with the ATP-binding pocket of the FLT3 kinase domain, analysis would focus on identifying interactions with key residues known to be critical for inhibitor binding. The results would typically be presented in a table format, detailing the interacting residues and the nature of the interactions.

Table 1: Hypothetical Protein-Ligand Binding Site Analysis for this compound

Target Protein Interacting Residue Interaction Type
FLT3 Kinase Asp829 Hydrogen Bond
FLT3 Kinase Phe830 Pi-Pi Stacking
FLT3 Kinase Cys694 Hydrophobic
TOP1 Arg364 Hydrogen Bond
TOP1 Tyr723 Pi-Pi Stacking

Conformational Analysis of this compound and its Complexes

Conformational analysis examines the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, this involves understanding its flexibility and the preferred shapes it adopts both in solution and when bound to a protein target. Following molecular docking, MD simulations are employed to study the dynamic stability of the predicted this compound-protein complex. frontiersin.orgwikipedia.org These simulations can reveal whether the initial binding pose is stable over time or if the ligand undergoes significant conformational changes. This analysis is critical for confirming the validity of docking results and for providing a more realistic picture of the binding event at a molecular level.

In Silico Screening and Virtual Library Design

In silico screening methods allow researchers to computationally evaluate large libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. These techniques are significantly faster and more cost-effective than traditional high-throughput screening. researchgate.netnih.govnih.govmdpi.comresearchgate.net

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific receptor. nih.govresearchgate.netnih.govmdpi.commdpi.com A pharmacophore model for this compound analogs could be developed based on the structure of this compound and other known inhibitors of its targets. This model then serves as a 3D query to search virtual databases for novel compounds that match the required features, a process known as ligand-based virtual screening. This approach is particularly useful when the 3D structure of the target protein is unknown.

Table 2: Hypothetical Pharmacophore Features for FLT3 Kinase Inhibitors based on this compound

Feature Type Location (Relative Coordinates)
1 Hydrogen Bond Acceptor X1, Y1, Z1
2 Aromatic Ring X2, Y2, Z2
3 Hydrophobic Center X3, Y3, Z3
4 Hydrogen Bond Donor X4, Y4, Z4

De Novo Design of this compound Analogs

De novo design is a computational strategy for creating entirely new molecules with desired properties. nih.govmdpi.comethz.ch Starting from a basic scaffold or within the constraints of a protein's binding pocket, algorithms can build novel molecules atom-by-atom or fragment-by-fragment. This approach can be used to design novel this compound analogs with potentially improved affinity, selectivity, or pharmacokinetic properties. By analyzing the binding pocket of a target like TOP1, a de novo design program could suggest modifications to the this compound structure that would form additional favorable interactions with the protein, leading to the design of a new generation of potential drug candidates.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Research

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling approach that simulates the absorption, distribution, metabolism, and excretion (ADMET) of a compound in the body. wikipedia.orgnih.govyoutube.commdpi.comslideshare.net These models integrate physicochemical properties of the drug with physiological information (e.g., organ volumes, blood flow rates) to predict its concentration-time profile in various tissues. nih.gov

For this compound, a PBPK model could be developed using in vitro data and preclinical findings. Such a model would be a valuable research tool to:

Predict human pharmacokinetics based on animal data.

Simulate the effects of different dosing regimens.

Investigate potential drug-drug interactions.

Understand how patient-specific factors (e.g., age, organ function) might influence drug exposure.

The development of a PBPK model relies on various input parameters, some of which can be predicted using in silico ADMET prediction tools. nih.govnih.govresearchgate.netslideshare.netaudreyli.com

Table 3: Key Input Parameters for a Hypothetical this compound PBPK Model

Parameter Category Parameter Name Value (Example) Source
Physicochemical Molecular Weight 383.4 g/mol Calculated
LogP 4.2 Predicted
pKa 8.5 Predicted
Absorption Permeability (Caco-2) 15 x 10⁻⁶ cm/s In vitro data
Distribution Blood-to-Plasma Ratio 1.1 In vitro data
Fraction Unbound in Plasma 0.05 In vitro data
Metabolism Intrinsic Clearance (microsomes) 50 µL/min/mg In vitro data

By leveraging these diverse computational approaches, researchers can gain a comprehensive understanding of this compound's pharmacology, accelerating the journey from a promising compound to a potential therapeutic agent.

Development of Species-Specific PBPK Models (non-human emphasis)

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. nih.govnih.gov These models are constructed by integrating physiological parameters of a specific species with the physicochemical properties of the compound. nih.gov For non-human species, such as those used in preclinical studies (e.g., rats, mice, dogs, and primates), species-specific PBPK models are developed to predict the pharmacokinetic profile of a drug. frontiersin.orgnih.govmdpi.com

The development of a PBPK model for a compound like this compound in a non-human species would typically involve a multi-step process. Initially, a comprehensive collection of physiological data for the selected species is required. This includes organ volumes, blood flow rates, and tissue composition. nih.gov Subsequently, in vitro data for this compound would be necessary to inform the model. This data often includes parameters such as metabolic rates in liver microsomes, plasma protein binding, and membrane permeability. nih.gov

Prediction of Theoretical Tissue Distribution and Metabolism (non-human)

Computational methods play a significant role in predicting the theoretical tissue distribution and metabolism of new chemical entities in non-human species, particularly in the early stages of drug discovery. frontiersin.org These in silico approaches can provide initial estimates of how a compound like this compound might be distributed throughout the body and how it might be metabolized, even before extensive in vivo studies are conducted.

The prediction of tissue distribution often relies on quantitative structure-property relationship (QSPR) models and mechanistic models. nih.gov These models use the physicochemical properties of a compound, such as its lipophilicity, molecular weight, and ionization state, to predict its partitioning between blood and various tissues. nih.gov For example, a highly lipophilic compound would be predicted to have a higher volume of distribution and accumulate more in fatty tissues.

Similarly, the metabolism of a compound can be predicted using a variety of in silico tools. nih.gov These tools can identify potential sites of metabolism on the molecule and predict the primary metabolic pathways. For this compound, this would involve identifying which cytochrome P450 (CYP) enzymes are likely to be involved in its metabolism in different preclinical species. biorxiv.org It is important to note that there can be significant interspecies differences in drug metabolism, which these predictive models aim to capture. biorxiv.org

While detailed predictions for this compound are not publicly available, the following table illustrates the types of data that would be generated from such predictive models for a hypothetical compound with properties similar to those that might be expected for this compound.

ParameterPredicted Value (Rat)Predicted Value (Dog)Method
Volume of Distribution (L/kg)2.53.1QSPR Model
Primary Metabolizing EnzymeCYP3A4CYP2D6In Silico Metabolism Software
Predicted Tissue:Plasma Partition CoefficientsMechanistic Model
- Liver5.24.8
- Kidney3.12.9
- Brain0.50.4

This table is illustrative and does not represent actual data for this compound.

Cross-Species Extrapolation Principles for PK/PD Parameters (academic context)

Cross-species extrapolation, also known as interspecies scaling, is a critical component of preclinical drug development. It involves the use of pharmacokinetic (PK) and pharmacodynamic (PD) data from animal studies to predict the behavior of a drug in humans. nih.govnih.gov This process is essential for estimating a safe and effective starting dose for first-in-human clinical trials. aplanalytics.com

One of the most common methods for interspecies scaling is allometry, which relates physiological and pharmacokinetic parameters to the body weight of the species. nih.govresearchgate.netresearchgate.net The general allometric equation is Y = aW^b, where Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution), W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. aplanalytics.com By determining these parameters from data in several animal species, it is possible to extrapolate to humans.

However, simple allometric scaling is not always accurate, especially for compounds that undergo extensive metabolism, as there can be significant differences in enzyme activity between species. biorxiv.org Therefore, more sophisticated approaches often incorporate in vitro metabolism data and physiological principles to improve the accuracy of the extrapolation. youtube.com PBPK modeling is a key tool in this context, as it can integrate data from multiple species and account for physiological and biochemical differences. rsc.org

In the academic context, research continues to refine these cross-species extrapolation methods. nih.gov This includes the development of more complex models that account for species differences in transporter proteins, enzyme kinetics, and other biological factors that can influence drug disposition. wur.nl For a compound like this compound, a robust cross-species extrapolation strategy would likely involve a combination of allometric scaling and PBPK modeling, informed by in vitro data from various species, to provide the most reliable prediction of its human pharmacokinetics.

Advanced Analytical Methodologies for Imidacrine Research

Development and Validation of Bioanalytical Methods for Preclinical Research

The development and validation of robust bioanalytical methods are crucial for the quantitative determination of drug candidates like imidacrine and their metabolites in biological samples during preclinical studies. researchgate.net This process ensures the reliability, reproducibility, and accuracy of the data, which is fundamental for pharmacokinetic and toxicokinetic assessments. pnrjournal.com A typical validation process adheres to guidelines set by regulatory bodies and includes the evaluation of several key parameters. jddtonline.infowjarr.comjetir.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of small molecules like this compound in complex biological matrices due to its high sensitivity and selectivity. pnrjournal.comintertek.com This method allows for the separation of the analyte from endogenous components in the sample, followed by its precise detection and quantification based on its mass-to-charge ratio. nih.gov While specific LC-MS/MS methods for this compound are not detailed in the available literature, the development of such a method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters (e.g., ion transitions for the parent drug and its potential metabolites) to achieve the desired sensitivity and specificity. researchgate.net

Sample Preparation Techniques for Biological Matrices (non-human)

Effective sample preparation is essential to remove interfering substances from biological matrices such as plasma, urine, and tissue homogenates, and to concentrate the analyte of interest before LC-MS/MS analysis. nih.govbiotage.com Common techniques that would be applicable to this compound include:

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, after which interfering components are washed away, and the analyte is eluted with a suitable solvent. pnrjournal.com

Protein Precipitation (PPT): This is a simpler method where a protein-precipitating agent, such as acetonitrile (B52724) or methanol, is added to the sample to remove proteins that can interfere with the analysis. pnrjournal.com

The choice of technique would depend on the physicochemical properties of this compound and the nature of the biological matrix. nih.gov

Method Validation Parameters for Research Quantitation (e.g., selectivity, linearity, accuracy, precision)

A bioanalytical method for this compound would need to be validated to ensure its performance is acceptable for its intended purpose. globalresearchonline.netscielo.br The key validation parameters, as per international guidelines, include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. globalresearchonline.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. jddtonline.info

Accuracy: The closeness of the measured concentration to the true concentration of the analyte. wjarr.com

Precision: The degree of agreement among multiple measurements of the same sample, expressed as the coefficient of variation (CV%). wjarr.com

Without specific studies on this compound, a data table for these parameters cannot be generated. However, a typical acceptance criteria for accuracy and precision in preclinical research is within ±15% (±20% at the lower limit of quantification).

Interactive Data Table: General Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and internal standard.
Linearity Correlation coefficient (r²) of ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Note: LLOQ = Lower Limit of Quantification. This table represents general guidelines and not specific data for this compound.

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of new chemical entities like this compound and the identification of their metabolites. bruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of a molecule. cas.cz Through various NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), the connectivity of atoms within the this compound molecule can be established, confirming its identity and purity. nih.govnih.gov While specific NMR spectral data for this compound is not available in the searched literature, this technique would be a standard part of its chemical characterization.

Mass Spectrometry (MS) for Metabolite Identification (non-human)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a key technique for identifying metabolites of a drug candidate in preclinical studies. osti.govnih.gov After administration of this compound to a non-human model, biological samples would be analyzed to detect potential metabolites. youtube.com By comparing the mass spectra of the metabolites with that of the parent drug, common metabolic transformations such as oxidation, hydroxylation, demethylation, and conjugation can be identified. youtube.com This information is vital for understanding the drug's metabolic fate and potential for the formation of active or toxic metabolites.

Imaging Techniques in Preclinical Research (e.g., fluorescent labeling for distribution visualization)

Understanding the biodistribution of a compound is critical in preclinical drug development. Imaging techniques that utilize fluorescently labeled molecules allow for the visualization of the drug's accumulation in various tissues and organs in animal models. summitpharma.co.jpyoutube.com

The strategy involves chemically modifying the this compound molecule to attach a fluorescent probe. This fluorescent analog should ideally retain the pharmacological properties of the parent compound. The selection of the fluorophore is crucial and often favors those that emit in the near-infrared (NIR) region, as this allows for deeper tissue penetration and reduced background autofluorescence. nih.gov

Once the fluorescently labeled this compound is administered to a preclinical model, such as a mouse, its distribution can be monitored non-invasively over time using in vivo imaging systems. nih.govnih.govnih.govmdpi.com These systems can detect the fluorescence emitted from the labeled compound, providing a visual representation of where the compound accumulates. Following the in vivo imaging, ex vivo analysis of individual organs can provide a more detailed and quantitative assessment of the compound's distribution.

While specific studies detailing the fluorescent labeling and in vivo imaging of this compound are not widely published, this methodology is a standard and powerful tool in preclinical drug development for assessing the pharmacokinetic profile of new chemical entities. nih.govresearchgate.net

Table 2: Common Fluorophores for In Vivo Imaging and Their Properties

FluorophoreExcitation (nm)Emission (nm)RegionKey Features
Cyanine Dyes (e.g., Cy5.5, Cy7) 675 - 780694 - 805Near-Infrared (NIR)Good tissue penetration, low autofluorescence
Alexa Fluor Dyes (e.g., AF680, AF750) 679 - 749702 - 775Near-Infrared (NIR)High brightness and photostability
Indocyanine Green (ICG) ~800~830Near-Infrared (NIR)Clinically approved for other applications

This table provides examples of fluorophores commonly used in preclinical imaging and is not an exhaustive list of probes that could be conjugated to this compound.

Intellectual Property and Academic Licensing in Imidacrine Research

Historical IP Landscape of Imidacrine and its Class

The historical intellectual property landscape for compounds structurally related to this compound, particularly within the neonicotinoid class, is significantly shaped by the development and commercialization of Imidacloprid. A patent for Imidacloprid was filed on January 21, 1986, and granted in the United States on May 3, 1988, to Nihon Tokushu Noyaku Seizo K.K. of Tokyo, Japan. wikipedia.org Miles, Inc. (later Bayer CropScience) applied for registration of Imidacloprid in the United States in March 1992, with approval from the U.S. Environmental Protection Agency following in March 1994. wikipedia.org Imidacloprid quickly became one of the most widely used insecticides globally wikipedia.orgmade-in-china.com.

The compound's novelty and effectiveness against a broad spectrum of sucking insects contributed to its strong market position under various trade names, including Gaucho, Confidor, Admire, and Provado. wikipedia.orgresearchgate.netthegoodscentscompany.com Bayer's patent on Imidacloprid expired in March 2006, leading to the entry of numerous generic and 'authorized generic' products into the market. ny.gov Despite being off-patent, Bayer CropScience has remained a primary manufacturer. wikipedia.org The success of Imidacloprid spurred the development and patenting of other neonicotinoid insecticides, such as nitenpyram, acetamiprid, thiamethoxam, thiacloprid, clothianidin, and dinotefuran, further shaping the IP landscape of this chemical class. tcmsp-e.com Patent protection strategies have also involved formulations and trademark protection, serving as a defense against generic competition. europa.eu

Patenting Strategies for Novel this compound Derivatives and Applications

Patenting strategies for novel derivatives of compounds like this compound (referencing the structural class of Imidacloprid) and their applications have evolved beyond the initial compound patents. With the expiration of the primary patent on Imidacloprid, focus has shifted to patenting novel formulations, delivery methods, and combination products. For instance, patents have been sought for Imidacloprid emulsions and their production processes, aiming to reduce organic solvent use and improve stability and efficacy. google.com

Furthermore, patenting efforts extend to mixtures of Imidacloprid with other pesticidal compounds, such as isoxazoline (B3343090) derivatives, to enhance control and manage resistance. google.com.na The development of new applications, such as specific uses in turfgrass, ornamentals, and for controlling particular pests like the emerald ash borer or hemlock woolly adelgid, has also been a subject of patenting and registration efforts. wikipedia.orgny.govlandscapearchitect.com The concept of strategically designed derivatives, such as alkylene-tethered bis-Imidacloprid derivatives, has been explored, indicating ongoing research and potential for new intellectual property based on structural modifications. researchgate.netacs.org Patenting in this area requires demonstrating novelty, inventiveness, and industrial applicability of the new derivatives or applications.

Academic Licensing and Collaboration Models in Compound Development

Academic licensing and collaboration models play a significant role in the development of chemical compounds, including those related to the this compound structure. Universities and research institutions often conduct fundamental research that can lead to the discovery of novel compounds or applications. These discoveries can be protected through patents, which are then licensed to industry partners for further development and commercialization. fenwick.com

Collaboration between academic institutions and industry can take various forms, including sponsored research agreements, joint ventures, and licensing agreements. fenwick.comresrchintl.com These partnerships allow companies to gain access to cutting-edge technology and expertise residing within universities, while providing universities with funding and a pathway for their research findings to be translated into practical applications. fenwick.comresrchintl.com Licensing agreements typically involve upfront payments, milestone payments, and royalties based on sales of products developed from the licensed technology. fenwick.com The structure of these agreements, including terms related to intellectual property ownership, rights to publish, and revenue sharing, are crucial aspects of these collaborations. fenwick.com While specific details regarding academic licensing directly related to the historical development of Imidacloprid are not extensively detailed in the provided results, the general model of university-industry partnerships and licensing of patented discoveries is a well-established pathway for compound development and commercialization. fenwick.com The search results do mention collaborations between companies and universities in broader contexts, highlighting the importance of such partnerships in advancing research and development. resrchintl.combusinesswire.com

Role of Open Science and Data Sharing in this compound Research IP

The role of open science and data sharing in the context of intellectual property in chemical research, including research on compounds like this compound, is a subject of increasing discussion and evolving practices. Open science promotes the rapid and transparent sharing of knowledge and data generated in research. europa.euavcr.cz This approach can accelerate further research and innovation by making results and data accessible to a wider community of researchers and innovators. europa.euavcr.cz

However, the principles of open science need to be reconciled with intellectual property protection, particularly patents, which grant exclusive rights for a limited time. europa.euunesco.orgopenscience-ipr.eu Experts generally agree that IP rights are not inherently an obstacle to open science; rather, a well-defined IP framework can facilitate collaboration and ensure recognition for contributors. unesco.org Different types of IP rights have varying impacts on the level of openness. unesco.org

Data sharing, a key component of open science, is encouraged, but it is recognized that sharing may be restricted in cases where it could infringe on intellectual property rights, privacy, or trade secrets. cuni.czresearchgate.net The principle of "as open as possible, as closed as necessary" is often applied to navigate the balance between sharing data and protecting legitimate interests. openscience-ipr.eunitra.gov.rs For research funded by public budgets, there is an increasing obligation to disseminate results and share data, often following principles like FAIR (Findable, Accessible, Interoperable, and Re-usable). avcr.cznitra.gov.rsgithub.io While the direct impact of open science practices on the historical IP landscape of Imidacloprid is limited given its development predates the widespread adoption of current open science mandates, future research on related compounds or new applications would likely be influenced by these evolving norms regarding data sharing and publication. avcr.cznitra.gov.rsgithub.io Researchers may face concerns about the potential for misuse of data or being "scooped" when sharing data openly, highlighting the need for clear guidelines and support from institutions. researchgate.net

Challenges and Future Directions in Imidacrine Academic Research

Development of Advanced In Vitro and In Silico Models for Predictive Research

The development and application of advanced research models are critical for predictive research on Imidacrine. Traditional two-dimensional (2D) cell culture models often fail to accurately replicate the complex in vivo environment, limiting their predictive power for drug response nih.gov. Advanced in vitro models, such as three-dimensional (3D) cell cultures, spheroids, and organoids, offer a more physiologically relevant context for studying drug interactions and cellular responses nih.govfrontiersin.org. These models, particularly patient-derived organoids, are gaining prominence for personalized treatment strategies and high-throughput screening frontiersin.org.

Exploration of Novel this compound Scaffolds and Chemical Space

Exploring novel this compound scaffolds and expanding the chemical space around the core structure is a key area for future research to potentially identify compounds with improved efficacy, selectivity, or pharmacokinetic properties. The concept of chemical space refers to the entirety of all possible molecules, a vast landscape estimated to contain an immense number of drug-like compounds mdpi.comacs.org. Exploring this space involves evaluating chemical libraries and utilizing computational techniques to identify promising candidates mdpi.com.

Research in this area could involve synthesizing and evaluating new derivatives of this compound with modifications to the core imidazoacridinone structure or its substituents. This exploration can be guided by structure-activity relationship (SAR) studies and computational approaches, such as virtual screening and de novo design, to navigate the vast chemical space efficiently acs.orgmpg.debiosolveit.de. The development of novel scaffolds in other areas, such as antimicrobial research, highlights the potential for identifying compounds with new mechanisms of action and improved properties nih.gov. Challenges in this area include the sheer size of chemical space and the need for efficient methods to synthesize and test novel compounds acs.org.

Integration of Omics Data for Deeper Mechanistic Understanding

Integrating various types of omics data is crucial for gaining a deeper mechanistic understanding of this compound's effects. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide vast amounts of data on biological systems at different molecular levels frontiersin.orgnih.gov. Integrating these diverse datasets can reveal intricate connections and interdependencies between different molecular components, offering insights into how this compound perturbs biological pathways and networks frontiersin.orgnih.gov.

Challenges in omics data integration include the heterogeneity of data types, technical variations, and the need for sophisticated computational methods to analyze and interpret the combined data nih.govmdpi.com. Future research should focus on developing robust data analysis pipelines and integrative frameworks to effectively combine omics data with phenotypic and clinical information to build a comprehensive picture of this compound's biological impact frontiersin.orgnih.govmdpi.com. This integrated approach can help identify biomarkers of response or resistance and uncover novel therapeutic targets or pathways influenced by this compound.

Sustaining Innovation and Collaboration in Basic this compound Research

Sustaining innovation and fostering collaboration are essential for overcoming the challenges in basic this compound research and driving future progress. Basic research, which focuses on advancing fundamental knowledge, is a precursor to breakthrough innovations mba.com. Challenges in academic research, such as securing funding, managing large amounts of information, and navigating the publication process, can impact the pace of innovation researcher.lifefrontiersin.orgplos.org.

Collaboration among researchers across different disciplines and institutions is vital for sharing expertise, resources, and data, which can accelerate the discovery process researcher.lifeaf.mil. Initiatives and centers focused on facilitating basic research innovation and collaboration play a crucial role in creating environments conducive to scientific advancement briccdc.comdefense.govairforcetechconnect.org. Future efforts should aim to strengthen collaborative networks, enhance data sharing platforms, and ensure sustained funding for basic research to support continued exploration of this compound's fundamental properties and potential applications.

Q & A

Q. What systematic approaches are recommended for reviewing literature on Imidacrine’s pharmacological mechanisms?

  • Methodology :
    • Use specialized databases (PubMed, SciFinder, Reaxys) with keywords: This compound AND (mechanism of action OR pharmacokinetics OR receptor binding).
    • Filter results by study type (e.g., in vitro assays, in vivo models) and publication date (prioritize post-2020 studies for recent advancements).
    • Synthesize findings using concept-mapping tools to identify consensus vs. gaps (e.g., conflicting reports on cytochrome P450 interactions) .
    • Data Table :
Mechanism Study TypeKey FindingsContradictions
In vitro enzyme assaysInhibits acetylcholinesterase (IC₅₀ = 12 nM) Variability in IC₅₀ across cell lines (e.g., HEK293 vs. SH-SY5Y)
In vivo rodent modelsImproves cognitive function at 5 mg/kgDose-dependent hepatotoxicity observed in 20% of subjects

Q. How to design dose-response experiments for this compound in neuropharmacology studies?

  • Methodology :
    • Variables :
  • Independent: Dose (e.g., 0.1–50 mg/kg).
  • Dependent: Cognitive metrics (e.g., Morris water maze latency), biomarker levels (e.g., Aβ42).
    • Controls : Vehicle-only, positive control (e.g., Donepezil).
    • Statistical Power : Use a priori power analysis (α = 0.05, β = 0.2) to determine sample size (n ≥ 8/group) .
    • Ethics : Adhere to ARRIVE guidelines for animal studies .

Q. What in vitro models are validated for assessing this compound’s metabolic stability?

  • Methodology :
    • Liver Microsomes : Incubate this compound (1 µM) with human/rat microsomes; quantify parent compound via LC-MS/MS .
    • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms (fluorogenic substrates).
    • Data Interpretation : Compare intrinsic clearance (CLint) across species to predict human pharmacokinetics .

Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodology :
    • Triangulation : Cross-validate using ex vivo brain slice models to bridge in vitro-in vivo gaps .
    • Pharmacokinetic Analysis : Measure brain-to-plasma ratio (Kp) via microdialysis; adjust for protein binding .
    • Example Conflict :
  • In vitro: IC₅₀ = 12 nM (acetylcholinesterase).
  • In vivo: No significant effect at 10 mg/kg.
  • Resolution : Low blood-brain barrier penetration (Kp = 0.1) necessitates structural optimization (e.g., prodrug design) .

Q. What statistical methods address variability in this compound’s pharmacokinetic data across studies?

  • Methodology :
    • Mixed-Effects Modeling : Account for inter-study heterogeneity (e.g., covariates: species, dosing regimen) .
    • Meta-Analysis : Pool AUC₀–24h data from 5+ studies; calculate weighted mean (95% CI) .
    • Outlier Detection : Apply Grubbs’ test to exclude non-physiological concentrations .

Q. How to optimize bioanalytical assays for quantifying this compound in complex matrices (e.g., cerebrospinal fluid)?

  • Methodology :
    • Sample Preparation : Protein precipitation (ACN:CSF = 3:1) followed by SPE cleanup .
    • LC-MS/MS Parameters :
  • Column: C18 (2.1 × 50 mm, 1.7 µm).
  • MRM Transition: m/z 325 → 152 (CE = 25 eV).
    3. Validation : Assess matrix effects (<15% CV), LLOQ (1 ng/mL) per FDA guidelines .

Methodological Framework for Contradiction Analysis (Adapted from )

StepActionExample Application to this compound
1Identify conflicting datasetsIn vitro vs. in vivo metabolic stability
2Replicate key experimentsRepeat microsome assays with/without NADPH
3Contextualize variablesCompare species-specific CYP expression
4Apply alternative assaysUse transfected cells overexpressing CYP isoforms
5Publish null resultsReport negative in vivo efficacy with transparency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.